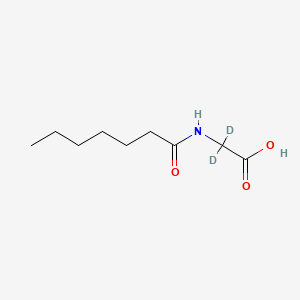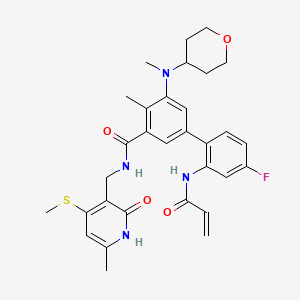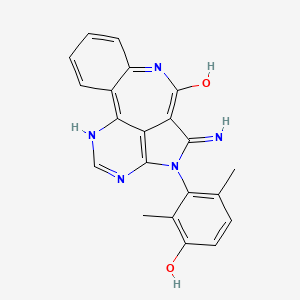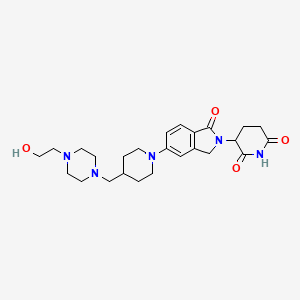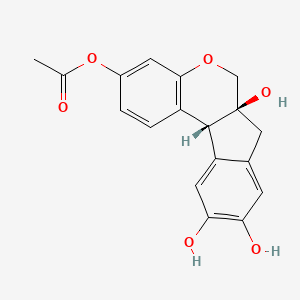
Brazilin-7-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brazilin-7-acetate is a derivative of brazilin, a natural red dye obtained from the heartwood of certain species of tropical trees. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease. This compound has shown reduced toxicity and enhanced efficacy compared to its parent compound, making it a promising candidate for further research and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of brazilin-7-acetate typically involves the acetylation of brazilin. The process begins with the extraction of brazilin from the heartwood of trees such as Caesalpinia sappan. The extracted brazilin is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 7th position of the brazilin molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure the high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Brazilin-7-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert this compound back to its parent compound, brazilin.
Substitution: This reaction involves the replacement of the acetate group with other functional groups, potentially leading to the formation of new derivatives with different properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include quinones, reduced brazilin derivatives, and various substituted brazilin compounds. These products can have different biological and chemical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Biology: It has been used in studies related to cell signaling and oxidative stress.
Medicine: Brazilin-7-acetate has shown promise as a therapeutic agent for neurodegenerative diseases, particularly Parkinson’s disease. .
Industry: The compound’s dyeing properties make it useful in the textile industry for producing natural red dyes
Mecanismo De Acción
Brazilin-7-acetate exerts its effects primarily by inhibiting the aggregation of α-synuclein, a protein that forms toxic aggregates in the brains of Parkinson’s disease patients. The compound disrupts the formation of α-synuclein fibrils and breaks down existing fibrils in a dosage-dependent manner. Additionally, this compound reduces oxidative stress by scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Brazilin: The parent compound of brazilin-7-acetate, known for its dyeing properties and biological activities.
Hematoxylin: Another natural dye with similar chemical structure and applications in histology.
Sappanin: A related compound with antioxidant and anti-inflammatory properties
Uniqueness of this compound
This compound stands out due to its reduced toxicity and enhanced efficacy in inhibiting α-synuclein aggregation compared to brazilin. Its ability to mitigate oxidative stress and protect neuronal cells makes it a unique and promising candidate for therapeutic applications, particularly in the treatment of neurodegenerative diseases .
Propiedades
Fórmula molecular |
C18H16O6 |
|---|---|
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
[(6aS,11bR)-6a,9,10-trihydroxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-3-yl] acetate |
InChI |
InChI=1S/C18H16O6/c1-9(19)24-11-2-3-12-16(5-11)23-8-18(22)7-10-4-14(20)15(21)6-13(10)17(12)18/h2-6,17,20-22H,7-8H2,1H3/t17-,18+/m0/s1 |
Clave InChI |
CJKVIXHMJFUBFG-ZWKOTPCHSA-N |
SMILES isomérico |
CC(=O)OC1=CC2=C(C=C1)[C@H]3C4=CC(=C(C=C4C[C@]3(CO2)O)O)O |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C3C4=CC(=C(C=C4CC3(CO2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


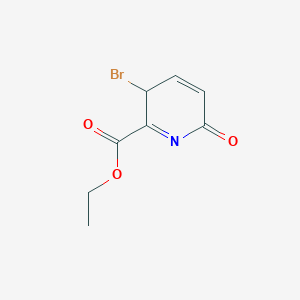
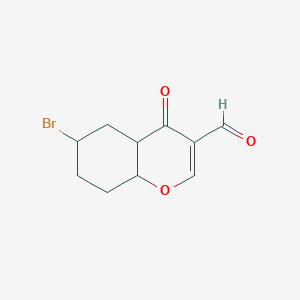
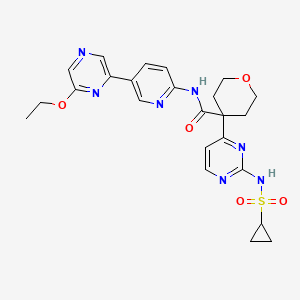
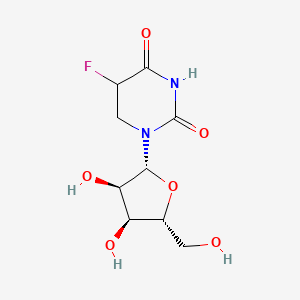
![methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R)-4-amino-5-hydroxyoxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid](/img/structure/B12365770.png)
![(2R)-N-[(4S)-2-[3-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(4-benzylpiperidin-1-yl)-1-oxopentan-2-yl]amino]-3-oxopropyl]-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-5-(diaminomethylideneamino)-2-[[(2S)-2-(diaminomethylideneamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]pentanamide](/img/structure/B12365774.png)
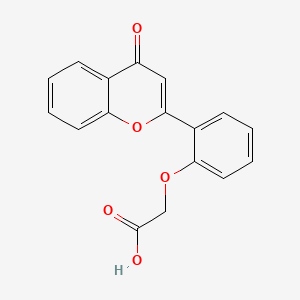
![tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12365787.png)

